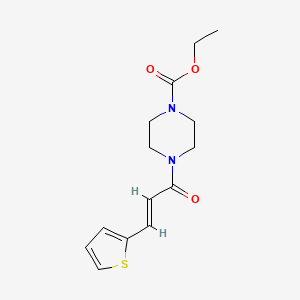
1-(3,4-dimethoxybenzyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a urea derivative with a pyridinyl triazole and a dimethoxybenzyl group. Urea derivatives are known for their wide range of biological activities, including anticancer, antiviral, and antibacterial properties . The pyridinyl triazole group is a common motif in medicinal chemistry, known for its diverse biological activities .
Molecular Structure Analysis
The compound has a molecular formula of C25H31N5O3 and a molecular weight of 449.555. It contains a urea group, a pyridinyl triazole group, and a dimethoxybenzyl group.Scientific Research Applications
1. Corrosion Inhibition Research on similar compounds, particularly those containing triazole and pyridyl groups, has demonstrated effectiveness as corrosion inhibitors. For instance, Schiff’s bases with pyridyl substituted triazoles have been investigated for their corrosion inhibition properties for mild steel in acidic environments (Ansari, Quraishi, & Singh, 2014). This suggests that 1-(3,4-dimethoxybenzyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea could potentially be explored for corrosion inhibition applications due to structural similarities.
2. Antimicrobial Applications Compounds featuring triazole and pyridine groups have also been explored for their antimicrobial properties. For example, synthesis and surface activity of 1,2,4-triazole derivatives have been studied, revealing that such compounds can serve as effective antimicrobials and surface-active agents (El-Sayed, 2006). This indicates a potential research pathway for investigating the antimicrobial efficacy of the specific compound .
3. Anticancer Research The structural components of the specified compound, particularly the presence of urea, pyridine, and triazole rings, align with those found in compounds evaluated for anticancer activities. A study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives highlighted their antiproliferative effects against various cancer cell lines, suggesting potential anticancer applications (Feng et al., 2020). This implies that further research into 1-(3,4-dimethoxybenzyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea could uncover valuable anticancer properties.
Future Directions
Given the wide range of biological activities exhibited by urea derivatives and pyridinyl triazoles, this compound could be a potential candidate for further study in medicinal chemistry . Future research could focus on elucidating its mechanism of action and optimizing its structure for better activity and selectivity.
Mechanism of Action
Triazole derivatives
The compound contains a 1,2,3-triazole ring, which is a type of nitrogen-containing heterocycle. Triazole derivatives are known to produce a variety of biological effects , due to their structural characteristics that make it easier to bind with target molecules . They have been described as efficient components in fungicide, bactericide, and herbicide formulations .
Dimethoxyphenyl and Pyridinyl groups
The compound also contains a 3,4-dimethoxyphenyl group and a pyridin-4-yl group. Compounds containing these groups are often involved in hydrogen bonding with their targets, which can influence their biological activity .
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[(1-pyridin-4-yltriazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-26-16-4-3-13(9-17(16)27-2)10-20-18(25)21-11-14-12-24(23-22-14)15-5-7-19-8-6-15/h3-9,12H,10-11H2,1-2H3,(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCGHVXMXBCGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2=CN(N=N2)C3=CC=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxybenzyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

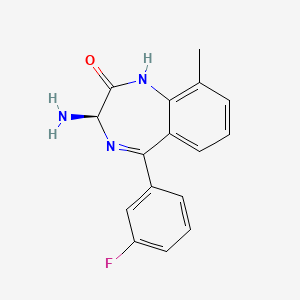
![Ethyl 4-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate](/img/structure/B2700604.png)
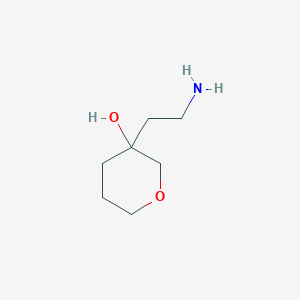
![4-[(tert-Butyldimethylsilyl)oxy]-2-methylpent-1-en-3-one](/img/structure/B2700606.png)
![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(2-methylpiperidin-1-yl)methanone](/img/structure/B2700608.png)
![N1-cyclopentyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2700609.png)
![2-[[1-(Cyclopentylmethyl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2700611.png)
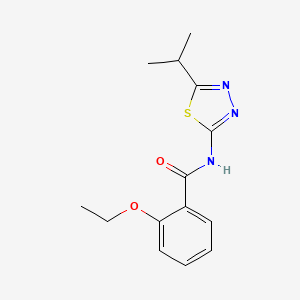
![1-(2-methyl-1H-benzo[d]imidazol-1-yl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol hydrochloride](/img/structure/B2700615.png)
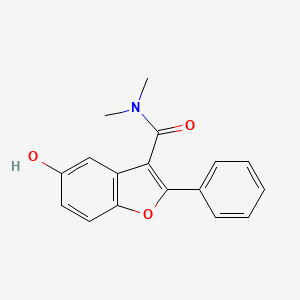
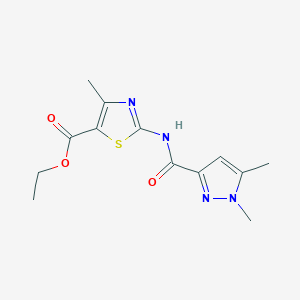
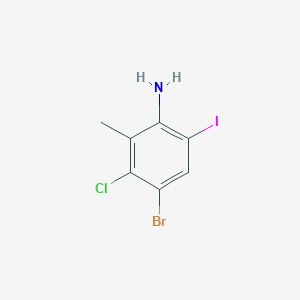
![4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol](/img/structure/B2700620.png)
